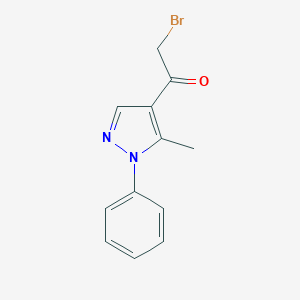
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, with the CAS number 137577-00-5, is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₁BrN₂O
- Molecular Weight : 279.13 g/mol
- Structure : The compound features a bromine atom attached to a pyrazole ring, which is a common structural motif in bioactive compounds.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies on related pyrazole derivatives have shown that they can inhibit viral replication in various assays. In particular, the presence of halogen substituents (like bromine) has been linked to enhanced antiviral properties due to their ability to interact with viral proteins or host cell receptors.
Table 1: Summary of Antiviral Activity in Related Compounds
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 44 | 200 | 4.55 |
| Compound B | 25 | 150 | 6.00 |
| 2-Bromo derivative | TBD | TBD | TBD |
EC50 = Effective Concentration for 50% inhibition; CC50 = Cytotoxic Concentration for 50% inhibition.
Anti-inflammatory Effects
In addition to antiviral properties, some studies suggest that pyrazole derivatives exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
Certain derivatives of pyrazole have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics. The structure of this compound suggests it may also exhibit similar activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Viral Entry : The bromine atom may enhance binding affinity to viral proteins.
- Interference with Replication : Pyrazole derivatives can disrupt viral replication processes by targeting nucleic acid synthesis.
- Modulation of Immune Response : By affecting cytokine production, these compounds could help modulate the immune response against infections.
Study on Antiviral Activity
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several pyrazole derivatives, including those structurally similar to this compound. The results indicated that some compounds showed over 50% inhibition in yellow fever virus assays, suggesting potential therapeutic applications against flavivirus infections .
Structure Activity Relationship (SAR)
An investigation into the structure–activity relationship (SAR) of pyrazole derivatives highlighted that modifications at the phenyl or pyrazole rings significantly influence biological activity. The presence of electron-withdrawing groups like bromine was found to enhance antiviral potency while maintaining low cytotoxicity .
Propiedades
IUPAC Name |
2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGXRQSIPNGJNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380077 |
Source


|
| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137577-00-5 |
Source


|
| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














